1-(2-Cyanobenzyl)piperazine

Description

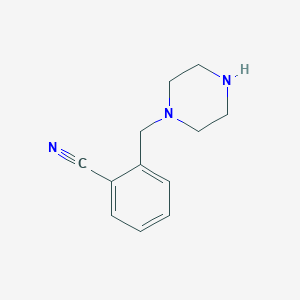

Structure

3D Structure

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNFWADPIWIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588102 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174609-74-6 | |

| Record name | 2-[(Piperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Cyanobenzyl)piperazine: A Technical Guide to Its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Cyanobenzyl)piperazine, a piperazine derivative with potential applications in medicinal chemistry and neuropharmacology. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and explores potential biological activities based on its structural motifs.

Chemical and Physical Properties

This compound, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a chemical compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol .[1][2][3] It typically presents as a white to off-white or yellow solid and is soluble in organic solvents.[1] The presence of the piperazine core suggests potential for psychoactive and therapeutic properties, while the cyanobenzyl group may enhance its interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | [1][2] |

| Molecular Weight | 201.27 g/mol | [1][2] |

| Appearance | White to off-white or yellow solid | [1] |

| Boiling Point | 334.2 ± 27.0 °C (Predicted) | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 9.06 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in organic solvents | [1] |

Basicity and pKa Determination

The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The piperazine ring contains two nitrogen atoms, making it a basic compound. The predicted pKa for the most basic nitrogen is 9.06.[2] The basicity of piperazine derivatives can be influenced by the nature and position of substituents.[4][5]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and common method for determining the dissociation constants (pKa) of ionizable compounds.

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin stirring the solution at a constant rate. Record the initial pH of the solution. Add the titrant (HCl) in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH change between additions becomes minimal, indicating the equivalence point has been passed.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.

Synthesis

This compound can be synthesized via a nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and piperazine.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[6]

Materials and Equipment:

-

2-(Bromomethyl)benzonitrile

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzonitrile in acetone.

-

Addition of Reagents: Add an excess of piperazine and potassium carbonate to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and any piperazine salts.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Stability

The stability of piperazine derivatives can be influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] Benzylpiperazines have been shown to be more stable than phenylpiperazines under various storage conditions.[7]

Experimental Protocol: Forced Degradation Study

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of the compound in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat under the same conditions as the acid hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80-100 °C) in an oven.

-

Photolytic Degradation: Expose a solution or solid sample of the compound to UV and visible light in a photostability chamber.

-

Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been explicitly elucidated in the literature, the structural similarity to other benzylpiperazine derivatives suggests potential activity within the central nervous system (CNS).[3] Benzylpiperazines are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[8] The piperazine moiety is a common scaffold in drugs targeting these systems.[9]

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known pharmacology of related compounds. It is proposed that the compound may act as a monoamine releasing agent or reuptake inhibitor, leading to increased synaptic concentrations of dopamine (DA) and serotonin (5-HT).

Caption: Putative mechanism of action at a monoaminergic synapse.

This guide provides a foundational understanding of the basic properties of this compound. Further experimental investigation is required to definitively characterize its pKa, solubility, stability profile, and specific biological activities. The provided protocols offer a starting point for researchers to conduct these essential studies.

References

- 1. CAS 174609-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 174609-74-6 [chemicalbook.com]

- 3. This compound|174609-74-6--AN PharmaTech Co Ltd [anpharma.net]

- 4. uregina.ca [uregina.ca]

- 5. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to 2-(Piperazin-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(Piperazin-1-ylmethyl)benzonitrile. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of piperazine-containing compounds.

Chemical Structure and Identifiers

2-(Piperazin-1-ylmethyl)benzonitrile is a chemical compound featuring a benzonitrile moiety linked to a piperazine ring through a methylene bridge. The structural formula and key chemical identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-(Piperazin-1-ylmethyl)benzonitrile |

| CAS Number | 174609-74-6[1][2] |

| Molecular Formula | C₁₂H₁₅N₃[1] |

| Molecular Weight | 201.27 g/mol [1] |

| SMILES | C1CNCCN1Cc2ccccc2C#N |

| InChI | InChI=1S/C12H15N3/c13-9-11-5-2-1-6-12(11)10-15-7-3-14-4-8-15/h1-2,5-6,14H,3-4,7-8,10H2 |

| InChIKey | DVUNFWADPIWIAY-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| pKa | 8.5 (most basic) |

| LogP | 1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 41.9 Ų |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a halomethylbenzonitrile with piperazine. A representative protocol is outlined below.

Reaction: Nucleophilic substitution of 2-(chloromethyl)benzonitrile with piperazine.

Materials:

-

2-(chloromethyl)benzonitrile

-

Piperazine (anhydrous)

-

A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)benzonitrile (1 equivalent) in the chosen aprotic solvent.

-

Addition of Reagents: Add piperazine (a slight excess, e.g., 1.2 equivalents) and the base (e.g., 2-3 equivalents of potassium carbonate) to the solution. The base serves to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the solid byproducts and wash with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., dichloromethane) and water.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data (Predicted)

As experimental spectra for 2-(Piperazin-1-ylmethyl)benzonitrile are not available, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the four protons on the benzonitrile ring. The substitution pattern will lead to a complex splitting pattern.

-

Methylene Bridge (-CH₂-): A singlet at approximately 3.6-3.8 ppm.

-

Piperazine Protons: Two sets of multiplets in the range of 2.4-2.9 ppm, corresponding to the eight protons of the piperazine ring.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

-

Aromatic Carbons: Signals in the aromatic region (125-140 ppm). The carbon attached to the nitrile group will be deshielded.

-

Methylene Bridge Carbon (-CH₂-): A signal around 60-65 ppm.

-

Piperazine Carbons: Signals in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ (secondary amine).

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Peaks in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 201.

-

Major Fragmentation Pathways: Likely fragmentation would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperazine moiety and the cyanobenzyl cation.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 2-(Piperazin-1-ylmethyl)benzonitrile, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities. Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors. Furthermore, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV) entry.[3]

Potential CNS Activity:

The piperazine moiety is a common scaffold in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4] These compounds often exert their effects by modulating neurotransmitter systems, such as dopaminergic and serotonergic pathways. It is plausible that 2-(Piperazin-1-ylmethyl)benzonitrile could exhibit affinity for dopamine (D₂) or serotonin (5-HT) receptors, a hypothesis that warrants experimental investigation.

Potential Antiviral Activity (HCV Entry Inhibition):

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been shown to inhibit HCV entry into host cells.[3] The proposed mechanism involves the disruption of the interaction between the viral envelope glycoproteins and host cell receptors, such as CD81 and scavenger receptor class B type I (SR-BI).[5] Although the core structure of 2-(Piperazin-1-ylmethyl)benzonitrile lacks the aryl substitution found in the potent HCV inhibitors, it could serve as a foundational scaffold for the development of new antiviral agents.

Below is a conceptual diagram illustrating the potential mechanism of action for HCV entry inhibition, a pathway that could be relevant for derivatives of the title compound.

Conclusion

2-(Piperazin-1-ylmethyl)benzonitrile is a compound of interest due to its structural relationship to a class of biologically active molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The known pharmacological profiles of related piperazine derivatives suggest that 2-(Piperazin-1-ylmethyl)benzonitrile could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and antiviral treatments. Further experimental investigation is necessary to fully elucidate the chemical and biological properties of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. prepchem.com [prepchem.com]

- 3. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Cyanobenzyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-(2-Cyanobenzyl)piperazine (2-CBP) is a derivative of the well-characterized psychoactive compound 1-benzylpiperazine (BZP). While specific pharmacological data for 2-CBP is not extensively available in peer-reviewed literature, its mechanism of action can be inferred from the robust data available for its parent compound, BZP, and other substituted benzylpiperazine analogs. This guide synthesizes the known neuropharmacology of BZP, presenting its primary interactions with the monoaminergic system, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways. The addition of a cyano group at the 2-position of the benzyl ring is anticipated to modulate the potency and selectivity of the compound's interactions with monoamine transporters and receptors. This document provides a comprehensive overview of the presumed mechanism of action of 2-CBP, supported by quantitative data from closely related compounds, detailed experimental protocols for in vitro validation, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: The Benzylpiperazine Scaffold

The piperazine moiety is a prevalent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents targeting the central nervous system (CNS).[1] 1-Benzylpiperazine (BZP) is the parent compound of a class of substances known for their stimulant and euphoric properties, which are primarily attributed to their interaction with the brain's monoaminergic systems.[2][3] BZP and its derivatives are known to act as releasing agents and reuptake inhibitors at dopamine, norepinephrine, and serotonin transporters, and also exhibit activity at various serotonin receptors.[4][5] The pharmacological profile of these compounds can be significantly altered by substitutions on the benzyl ring. The introduction of a cyano group, as in this compound, is expected to influence the electronic and steric properties of the molecule, thereby altering its binding affinities and functional activities at its molecular targets.

Core Mechanism of Action: A Focus on Monoamine Systems

The primary mechanism of action for BZP, and likely for 2-CBP, involves the modulation of dopamine, norepinephrine, and serotonin neurotransmission.[5][6] This is achieved through a combination of inhibiting the reuptake of these neurotransmitters from the synaptic cleft and promoting their release from the presynaptic neuron.[4]

Dopamine Transporter (DAT) Interaction

BZP exhibits a pronounced effect on the dopamine transporter, leading to an increase in extracellular dopamine levels.[2] This action is believed to be a major contributor to the stimulant effects of benzylpiperazine compounds. BZP acts as both a dopamine reuptake inhibitor and a dopamine releasing agent.[4]

Norepinephrine Transporter (NET) Interaction

Similar to its effects on dopamine, BZP also interacts with the norepinephrine transporter, inhibiting reuptake and promoting the release of norepinephrine. This contributes to the overall stimulant and sympathomimetic effects of the compound.[5]

Serotonin Transporter (SERT) and Receptor Interactions

The interaction of BZP with the serotonin system is more complex. While it is a weaker inhibitor of the serotonin transporter compared to DAT and NET, it also functions as a non-selective serotonin receptor agonist, with notable affinity for the 5-HT2A receptor, which may contribute to mild hallucinogenic effects at higher doses.[4] Some arylpiperazine derivatives containing a cyanophenylmethyl group have shown high affinity for the 5-HT7 receptor, suggesting a potential target for 2-CBP.[7][8]

Quantitative Pharmacological Data (Based on 1-Benzylpiperazine and Analogs)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for 1-benzylpiperazine (BZP) at key monoamine transporters. These values provide a baseline for the anticipated activity of this compound. The presence of the 2-cyano group may alter these affinities.

Table 1: Monoamine Transporter Binding and Reuptake Inhibition Affinities of 1-Benzylpiperazine (BZP)

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) |

| 1-Benzylpiperazine (BZP) | DAT | [³H]WIN 35,428 Binding | Rat | 2,960 | - |

| 1-Benzylpiperazine (BZP) | NET | [³H]Nisoxetine Binding | Rat | 3,320 | - |

| 1-Benzylpiperazine (BZP) | SERT | [³H]Paroxetine Binding | Rat | 12,100 | - |

| 1-Benzylpiperazine (BZP) | DAT | [³H]Dopamine Uptake | Rat | - | 1,080 |

| 1-Benzylpiperazine (BZP) | NET | [³H]Norepinephrine Uptake | Rat | - | 730 |

| 1-Benzylpiperazine (BZP) | SERT | [³H]Serotonin Uptake | Rat | - | 1,980 |

Data compiled from various sources. The specific experimental conditions may vary between studies.

Table 2: Serotonin Receptor Binding Affinities of 1-Benzylpiperazine (BZP)

| Compound | Receptor | Assay Type | Species | Ki (nM) |

| 1-Benzylpiperazine (BZP) | 5-HT1A | [³H]8-OH-DPAT Binding | Rat | >10,000 |

| 1-Benzylpiperazine (BZP) | 5-HT2A | [³H]Ketanserin Binding | Rat | 2,400 |

| 1-Benzylpiperazine (BZP) | 5-HT2C | [³H]Mesulergine Binding | Rat | 3,500 |

Data compiled from various sources. The specific experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade initiated by 2-CBP at a monoaminergic synapse, based on the known actions of BZP.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine [chemeurope.com]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(2-Cyanobenzyl)piperazine and Its Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic applications of 1-(2-cyanobenzyl)piperazine and its derivatives, consolidating available research for scientists and drug development professionals. While this compound primarily serves as a chemical intermediate, its structural motif is a key component in compounds exhibiting significant antiviral and antifungal activities. This document outlines the core findings, experimental methodologies, and relevant biological pathways associated with these derivatives.

Core Findings: Therapeutic Targets

Research has identified two primary therapeutic avenues for derivatives of this compound:

-

Hepatitis C Virus (HCV) Entry Inhibition: A notable derivative, 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile, designated as L0909 , has been identified as a potent inhibitor of Hepatitis C Virus entry into host cells. This discovery has spurred the development of a novel class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with enhanced anti-HCV activity at low nanomolar concentrations.[1] The mechanism of these inhibitors is centered on disrupting the early stages of the viral lifecycle.[1][2]

-

Antifungal Activity: A patent has disclosed the application of a piperazinyl-containing benzonitrile compound, 3-((4-(2-amino-ethyl)-piperazine-1-yl)-methyl) benzonitrile, for its antifungal properties.[3] This compound has demonstrated clear antifungal activity against Candida strains, indicating its potential as a lead compound for the development of new antifungal agents.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the lead compounds derived from the this compound scaffold.

| Compound | Target | Activity Metric | Value | Reference |

| 3-((4-(2-amino-ethyl)-piperazine-1-yl)-methyl) benzonitrile | Antifungal | MIC | 62.5 µg/mL | [4] |

| 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile (L0909) | Anti-HCV (Entry) | EC50 | Submicromolar | [2] |

| Derivatives of L0909 (e.g., 3d, 3h, 3i) | Anti-HCV (Entry) | EC50 | Low Nanomolar | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is crucial for evaluating the inhibition of HCV entry.

-

Cell Plating: Hep3B target cells are seeded in 384-well microtiter plates at a density of 2,000 cells per well.

-

Compound Preparation: Test compounds are serially diluted to the desired final concentrations in the assay medium. The final DMSO concentration is maintained at 0.5%.

-

Infection: A diluted virus stock, calibrated to produce approximately 100,000 Relative Light Units (RLU), is added to the wells containing the cells and test compounds.

-

Incubation: The plates are incubated for a specified period to allow for viral entry and reporter gene expression.

-

Data Analysis: The extent of viral entry is quantified by measuring the reporter gene activity (e.g., luciferase), and the inhibitory effect of the compounds is calculated relative to a vehicle control (DMSO).[5]

Antifungal Susceptibility Testing (Microdilution Method)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

-

Compound Preparation: The test compound, 3-((4-(2-aminoethyl)-piperazin-1-yl)-methyl)benzonitrile, is dissolved and serially diluted.

-

Inoculum Preparation: Standardized suspensions of fungal strains (e.g., Candida) are prepared.

-

Incubation: The fungal inoculum is added to microplate wells containing the serially diluted compound.

-

MIC Determination: The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[4]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives identified to date show promising activity against significant pathogens, namely HCV and fungal species. The data and protocols presented in this guide are intended to support further research and development efforts in these areas. Continued exploration of this chemical space may lead to the discovery of new and effective treatments for these and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN103006658B - Application of piperazinyl-containing benzonitrile in preparing anti-fungal infection medicament - Google Patents [patents.google.com]

- 5. Novel Small-Molecule Inhibitors of Hepatitis C Virus Entry Block Viral Spread and Promote Viral Clearance in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Cyanobenzyl)piperazine: A Neuropharmacological Whitepaper

Abstract: The piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous centrally acting agents. This technical guide focuses on 1-(2-Cyanobenzyl)piperazine, a derivative of significant interest due to its structural features, which suggest potential interactions with key monoaminergic systems. While specific pharmacological data for this exact molecule is sparse in publicly accessible literature, this document synthesizes information on its chemical properties and provides a detailed neuropharmacological profile of its closest structural analogs. By examining the binding affinities, functional activities, and mechanisms of action of these related compounds, we can infer a probable activity profile for this compound and outline the experimental methodologies required for its definitive characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals investigating novel CNS-active compounds.

Introduction and Chemical Profile

This compound, also known as 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a central piperazine ring substituted with a 2-cyanobenzyl group.[1] The piperazine moiety is a common pharmacophore that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[2][3] The presence of the cyanobenzyl group introduces specific steric and electronic features that are critical for determining its interaction with biological targets.[1] Piperazine derivatives are well-established as modulators of various neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways, acting as receptor ligands, reuptake inhibitors, or releasing agents.[4][5][6]

Compound Details:

-

IUPAC Name: 2-((piperazin-1-yl)methyl)benzonitrile

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol [7]

-

Structure:

Inferred Neuropharmacology via Structural Analogs

Direct quantitative pharmacological data for this compound is not extensively documented. However, data from closely related analogs sharing the (2-cyanophenyl)piperazine or 2-cyanobenzylpiperazine core provides a strong basis for predicting its likely targets.

Dopamine D4 Receptor Affinity

The most structurally similar analog with comprehensive data is PD-168077 , or N-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide. This compound contains the (2-cyanophenyl)piperazine moiety and demonstrates high affinity for the human dopamine D4 receptor, with significantly lower affinity for other dopamine and serotonin receptor subtypes. This suggests that the 2-cyanophenylpiperazine scaffold has a preference for the D4 receptor.

Monoamine Transporter and Receptor Interaction

Another relevant analog is MP-10 , or 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. This molecule shares the 2-cyanobenzyl group attached to a piperazine ring. Studies indicate it has affinity for the dopamine D2 receptor, the serotonin 5-HT2 receptor, and the norepinephrine transporter, exhibiting both stimulant and hallucinogenic properties.[8]

Quantitative Data of Structural Analogs

The following tables summarize the available quantitative data for key structural analogs of this compound. This data is crucial for hypothesizing its potential activity and designing future experiments.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Analog PD-168077

| Compound | D₂ (human) | D₃ (human) | D₄ (human) | 5-HT₁ₐ (human) | 5-HT₂ₐ (human) |

|---|---|---|---|---|---|

| PD-168077 | 1300 | 1000 | 1.1 | >10000 | 1800 |

Data sourced from BindingDB, referencing original assays for CHEMBL45244.[9] A lower Kᵢ value indicates higher binding affinity.

Table 2: Receptor Binding Profile of Analog MP-10

| Compound | Target | Affinity |

|---|---|---|

| MP-10 | Dopamine D2 Receptor | Reported Affinity[8] |

| Serotonin 5-HT2 Receptor | Reported Affinity[8] | |

| Norepinephrine Transporter | Reported Affinity[8] |

Specific quantitative values (Kᵢ/IC₅₀) for MP-10 are not detailed in the available source, but affinity is confirmed.[8]

Key Experimental Protocols

To definitively characterize the neuropharmacology of this compound, the following standard experimental protocols would be employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors (e.g., dopamine D₂/D₃/D₄, serotonin 5-HT₁ₐ/₂ₐ/₇, adrenergic α₁, α₂, and monoamine transporters).

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest are cultured, harvested, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration.

-

Competitive Binding: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with an ice-cold buffer to reduce non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors (e.g., D₄, 5-HT₁ₐ).

Methodology:

-

Cell Culture: HEK293 cells expressing the receptor of interest are cultured in appropriate media.

-

Assay Setup: Cells are seeded in 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound to determine if it stimulates cAMP production (for Gs-coupled receptors) or inhibits forskolin-stimulated cAMP production (for Gi-coupled receptors).

-

Antagonist Mode: To test for antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., quinpirole for D₄ receptors). The ability of the test compound to shift the agonist's concentration-response curve to the right is measured.

-

cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Concentration-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the typical workflow for characterizing a novel CNS compound like this compound.

Hypothesized Signaling Pathway

Based on the high affinity of the analog PD-168077 for the D₄ receptor, a primary hypothesis is that this compound may act as a D₄ antagonist. The dopamine D₄ receptor is a Gi/o-coupled GPCR. Antagonism at this receptor would block the downstream signaling cascade initiated by dopamine.

Conclusion and Future Directions

This compound is a compound of significant interest for neuropharmacological research. While direct evidence of its activity is pending, analysis of its close structural analogs strongly suggests that it may possess high affinity for the dopamine D₄ receptor, with potential interactions at other monoaminergic sites like the D₂ and 5-HT₂ receptors and norepinephrine transporter.

The immediate path forward requires a systematic in vitro evaluation as outlined in this guide. A comprehensive binding screen followed by functional assays will elucidate its precise mechanism of action and selectivity profile. Should these studies confirm potent and selective activity at a high-value CNS target, subsequent investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of neuropsychiatric disorders would be warranted. The structural simplicity and synthetic tractability of this molecule make it an attractive scaffold for further medicinal chemistry optimization.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Design, synthesis and biological activity evaluation of arylpiperazine derivatives for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile [smolecule.com]

- 9. BindingDB PrimarySearch_ki [bindingdb.org]

In silico modeling of 1-(2-Cyanobenzyl)piperazine interactions

An In-depth Technical Guide to the In Silico Modeling of 1-(2-Cyanobenzyl)piperazine Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system, infectious diseases, and cancer.[1][2] this compound is a derivative of interest, combining the versatile piperazine core with a cyanobenzyl moiety, suggesting potential interactions with various biological targets.[3] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with putative protein targets. It outlines detailed protocols for key computational methodologies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Furthermore, this document presents a structured approach to data analysis and visualization, aiming to facilitate the exploration of this compound's therapeutic potential.

Introduction to this compound and In Silico Modeling

This compound is a chemical entity featuring a piperazine ring N-substituted with a 2-cyanobenzyl group.[3][4] The piperazine ring's two basic nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.[5] This structural feature is crucial for the biological activity of many piperazine-containing drugs.[5] The cyanobenzyl group adds aromatic and polar characteristics, potentially influencing target specificity and binding affinity.[3]

In silico modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze drug-target interactions.[6] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into the molecular basis of a compound's activity, guiding lead optimization and a more profound mechanistic understanding.[6][7]

Potential Protein Targets and Signaling Pathways

Based on the extensive literature on benzylpiperazine and arylpiperazine derivatives, several protein families emerge as high-probability targets for this compound.

-

Dopamine and Serotonin Receptors: Arylpiperazine derivatives are well-known antagonists of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of neuropsychiatric disorders.[5][8] The interaction often involves an ionic bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[5]

-

Monoamine Oxidases (MAO): Piperazine derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[9] Inhibition of these enzymes can be a therapeutic strategy for depression and neurodegenerative diseases.

-

Sigma Receptors: Benzylpiperazine derivatives have been designed as ligands for σ1 receptors, which are implicated in nociceptive signaling and represent a promising target for pain management.[10]

Hypothesized Signaling Pathway: Dopamine D2 Receptor Modulation

The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a potential target for this compound.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

In Silico Modeling Methodologies

A multi-faceted in silico approach is recommended to thoroughly investigate the interactions of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. This is a primary tool for virtual screening and understanding key binding interactions.[6]

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH (7.4) are assigned; the piperazine nitrogens are likely to be protonated.[5]

-

Partial charges are calculated (e.g., Gasteiger charges).

-

The prepared ligand is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Receptor Preparation:

-

The 3D crystal structure of the target protein (e.g., Dopamine D2 Receptor, PDB ID: 6CM4) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges are assigned to the protein atoms.

-

The prepared receptor is saved in a suitable format (e.g., .pdbqt).

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the receptor. The location can be determined from the position of a co-crystallized ligand or from literature data.

-

Molecular docking is performed using software like AutoDock Vina or Surflex-Dock.[6]

-

The simulation generates multiple binding poses, ranked by their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions).

-

The binding affinity scores are used to compare the ligand's potential efficacy against different targets or with other compounds.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and assessing the stability of the docked pose.

-

System Setup:

-

The best-ranked docked pose from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Simulation:

-

The system is first energy-minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume and then constant pressure.

-

A production MD run is performed for a significant duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and the ligand's position.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

-

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time is monitored.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[8]

-

Model Generation:

-

A set of known active ligands for the target of interest is collected.

-

The 3D structures of these ligands are aligned.

-

A pharmacophore model is generated based on the common features of the aligned active ligands. Software such as PHASE or MOE can be used for this purpose.

-

-

Model Validation:

-

The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

The validated pharmacophore model is used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features. This compound can be mapped onto the generated pharmacophore to assess its fit.

-

Data Presentation

Quantitative data from in silico studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound for Potential Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -9.2 | Asp114, Ser193, Phe390 |

| Serotonin 5-HT2A Receptor | 6A93 | -8.7 | Asp155, Ser242, Trp336 |

| Monoamine Oxidase A | 2BXS | -7.9 | Tyr407, Tyr444, Phe208 |

| Sigma-1 Receptor | 6DK1 | -9.5 | Glu172, Asp126, Tyr103 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| D2R - Ligand Complex | 1.8 ± 0.3 | 1.2 ± 0.4 | Ligand-Asp114: 85.2% |

| σ1R - Ligand Complex | 2.1 ± 0.5 | 1.5 ± 0.6 | Ligand-Glu172: 91.5% |

Mandatory Visualizations

General Workflow for In Silico Drug Discovery

The following diagram outlines a typical workflow for an in silico drug discovery project.

Caption: General In Silico Drug Discovery Workflow.

Pharmacophore Model for Piperazine-Based Ligands

This diagram illustrates a hypothetical pharmacophore model for piperazine-based ligands targeting a G-protein coupled receptor.

Caption: Hypothetical Pharmacophore for Piperazine Derivatives.

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for investigating the therapeutic potential of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can elucidate potential protein targets, understand detailed molecular interactions, and predict the stability of the ligand-receptor complexes. This computational approach is crucial for guiding further experimental validation and accelerating the drug discovery process for this and other novel piperazine derivatives.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 174609-74-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 174609-74-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(2-Cyanobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Cyanobenzyl)piperazine. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant synthetic and biological pathways to support its application in research and development.

Introduction

This compound, also known by its IUPAC name 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-cyanobenzyl group.[1][2] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[3] This compound serves as a critical building block and starting material for the synthesis of a wide range of biologically active molecules. Derivatives of the 2-((piperazin-1-yl)methyl)benzonitrile core have shown significant promise as potent inhibitors of the Hepatitis C Virus (HCV) and as modulators of immune checkpoints like PD-1/PD-L1. This guide consolidates the known physicochemical data and plausible experimental procedures for this valuable research chemical.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data presented is a combination of experimentally reported values and computationally predicted parameters from reputable chemical databases.

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 2-(Piperazin-1-ylmethyl)benzonitrile |

| Synonyms | This compound |

| CAS Number | 174609-74-6 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Appearance | White to off-white or yellow solid |

| Purity (Commercial) | Typically ≥97% |

Tabulated Physicochemical Data

This table summarizes key experimental and predicted physicochemical properties.

| Property | Experimental Value | Predicted Value |

| Melting Point (°C) | Not Available | - |

| Boiling Point (°C) | Not Available | 334.2 ± 27.0 |

| Density (g/cm³) | Not Available | 1.13 ± 0.1 |

| pKa (most basic) | Not Available | 9.06 ± 0.10 |

| logP (Octanol/Water Partition Coeff.) | Not Available | 1.8 (Estimated using XLogP3) |

| Solubility | Soluble in organic solvents | - |

Predicted values are computationally generated and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols

Synthesis via Reductive Amination

This procedure details the synthesis from 2-cyanobenzaldehyde and piperazine.

Reaction Scheme: 2-Cyanobenzaldehyde + Piperazine → [Imine Intermediate] --(Reduction)--> this compound

Materials and Reagents:

-

2-Cyanobenzaldehyde

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol. Add an excess of piperazine (2.0-3.0 eq) to the solution. The excess piperazine drives the reaction and acts as a base.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes. Caution: If using NaCNBH₃, the reaction should be kept slightly acidic, and it produces toxic HCN gas upon quenching with strong acid.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic phase with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

-

-

Analysis: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and a key biological pathway where derivatives of this compound are active.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Biological Signaling Pathway: HCV Entry Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV). The proposed mechanism involves blocking the early stages of viral entry into the host cell.

Caption: Proposed mechanism of HCV entry inhibition by benzonitrile derivatives.

References

Biological Activity Screening of Novel Piperazine Derivatives: A Technical Guide

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in opposing positions, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure imparts advantageous physicochemical properties, such as improved water solubility and oral bioavailability, making it a cornerstone in drug discovery.[1] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][2][3] This technical guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, presenting quantitative data, detailed experimental methodologies, and visual workflows for researchers, scientists, and drug development professionals.

Anticancer Activity of Piperazine Derivatives

Novel piperazine derivatives have shown significant potential as potent anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2][4] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are critical for the proliferation and survival of cancer cells.[2][5][6][7]

Mechanisms of Action and Signaling Pathways

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of critical signaling pathways that are frequently over-activated in cancer.[1] Notably, certain derivatives have been shown to simultaneously target multiple pathways, a strategy that can be highly effective in overcoming drug resistance.[5][8] Key targeted pathways include:

-

PI3K/AKT Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[1][5] Its inhibition is a key strategy in cancer therapy.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in promoting cell proliferation, motility, and survival.[5]

-

BCR-ABL Pathway: A hallmark of chronic myeloid leukemia (CML), this pathway is a critical driver of cancer cell proliferation.[5]

The inhibition of these pathways ultimately disrupts downstream signaling, leading to the activation of caspases and inducing apoptosis.[5][8] Some arylpiperazine derivatives have also been found to act as antagonists of the androgen receptor (AR) and can arrest the cell cycle in the G2/M phase.[5][9]

Quantitative Data Summary: Anticancer Activity

The cytotoxic or growth-inhibitory potential of piperazine derivatives is quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value.[5] A lower value indicates higher potency. The tables below summarize the in vitro anticancer activity of selected derivatives.

Table 1: Cytotoxic Activity of Vindoline-Piperazine Conjugates [10][11]

| Compound | Cancer Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|---|

| 23 | MDA-MB-468 | Breast Cancer | 1.00 |

| 25 | HOP-92 | Non-Small Cell Lung | 1.35 |

| 20 | - | Non-Tumor (CHO) | 2.54 (IC50) |

| 23 | - | Non-Tumor (CHO) | 10.8 (IC50) |

| 25 | - | Non-Tumor (CHO) | 6.64 (IC50) |

Table 2: Cytotoxic Activity of Arylformyl Piperazinyl Derivatives of Alepterolic Acid [6]

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 3n | MDA-MB-231 | Triple-Negative Breast | 5.55 ± 0.56 |

| 3n | HepG2 | Hepatoma | >10 |

Table 3: Cytotoxic Activity of Various Piperazine Derivatives [5][12]

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) |

|---|---|---|---|

| Novel Piperazine Derivative | Multiple | Multiple | 0.06 - 0.16 (GI50)[8] |

| Phenylpiperazine Derivative | LNCaP | Prostate Cancer | 3.67 (IC50) |

| PCC | SNU-475 | Liver Cancer | 6.98 ± 0.11 (IC50) |

| PCC | SNU-423 | Liver Cancer | 7.76 ± 0.45 (IC50) |

| Compound C-4 | HCT-116 | Colon Cancer | 11.33 (IC50) |

| Compound C-5 | A-549 | Lung Carcinoma | 21.22 (IC50) |

| Compound C-14 | MIAPaCa-2 | Pancreatic Cancer | <1 (IC50) |

Antimicrobial and Anti-inflammatory Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[2] Additionally, certain derivatives exhibit significant anti-inflammatory potential.[3][14][15]

Quantitative Data Summary: Antimicrobial & Anti-inflammatory Activity

Antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1]

Table 4: Antimicrobial Activity of Piperazine Derivatives

| Compound/Derivative | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| TZY-5-84 | M. tuberculosis H37Rv | Antitubercular | 0.014 - 0.015 (mg/L) | [16] |

| Unnamed Derivative | Candida albicans | Antifungal | 2.22 | |

| PD-2 | Pseudomonas aeruginosa | Antibacterial | Active | [17] |

| PD-2 | Candida albicans | Antifungal | Active |[17] |

Table 5: Anti-inflammatory Activity of Methyl Salicylate Piperazine Derivatives [14]

| Compound | In Vivo Model | Activity | Result |

|---|---|---|---|

| M15 | Xylol-induced ear edema | Anti-inflammatory | Higher than aspirin |

| M16 | Carrageenan-induced paw edema | Anti-inflammatory | Equal to indomethacin |

| M16 | LPS-induced RAW264.7 cells | Inhibition of IL-6 & TNF-α | Significant, dose-dependent |

Experimental Protocols and Workflow

A standardized workflow is essential for the systematic evaluation of novel piperazine derivatives.[5] This process typically begins with broad cytotoxicity screening, followed by more detailed mechanistic studies to understand how the compounds exert their effects.[5][7]

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]

-

Materials: 96-well microplate, cancer cell lines, complete cell culture medium, piperazine derivative stock solution, MTT solution (e.g., 5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO), microplate reader.[5][18]

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5][18]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[5]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5][18]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][18]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

-

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment. Centrifuge the cell suspension to pellet the cells.[18]

-

Washing: Wash the cells once with cold PBS.[5]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[5][18]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[5]

-

Protocol 3: Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Procedure:

-

Cell Harvesting: Collect cells as described in the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[5]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[5]

-

Staining: Resuspend the cell pellet in a PI/RNase A staining solution.[5]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]

-

Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[5]

-

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the piperazine derivatives, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins).[5][6][20]

-

Procedure (General):

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[20]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apjhs.com [apjhs.com]

- 14. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.st [2024.sci-hub.st]

- 16. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. benchchem.com [benchchem.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Cyanobenzyl)piperazine

Disclaimer: This document provides a summary of available safety and handling information for 1-(2-Cyanobenzyl)piperazine. Data for this specific compound is limited; therefore, information from structurally related compounds, such as piperazine and its derivatives, has been included to provide a more comprehensive, albeit presumptive, safety profile. Researchers and scientists must exercise caution and consult original Safety Data Sheets (SDS) and conduct their own risk assessments before handling this chemical.

Compound Identification

This compound is a piperazine derivative with potential applications in medicinal and synthetic chemistry.[1] Its structure suggests it may have biological activity, making it a compound of interest for pharmaceutical research.[1]

| Identifier | Data | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(Piperazin-1-Ylmethyl)Benzonitrile | [1] |

| CAS Number | 174609-74-6 | [2][3] |

| Molecular Formula | C12H15N3 | [2] |

| Molecular Weight | 201.27 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

Hazard Identification and Classification

Presumptive GHS Classification (based on related compounds):

| Hazard Class | Hazard Category | Hazard Statement | Basis of Classification |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4][5][6] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [6][8] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [6][9] |

| Flammable Solids | Category 1 | H228: Flammable solid | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | [7] |

First Aid Measures

Immediate medical attention is required in case of exposure.[8][10] Ensure that eyewash stations and safety showers are readily accessible.[8][10]

| Exposure Route | Protocol | Citations |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with large amounts of water/shower for at least 15 minutes. Seek immediate medical attention. | [5][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist. | [3][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [3][4][11] |

Fire-Fighting and Accidental Release Measures

| Aspect | Protocol | Citations |

| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13] The compound is combustible and may emit hazardous combustion gases. | [4][12][13] |

| Accidental Release | Evacuate personnel to a safe area.[3][12] Avoid dust formation and inhalation.[3] Wear full personal protective equipment.[3][11] Use spark-proof tools and explosion-proof equipment.[3] Collect the spill using a method that does not generate dust (e.g., sweep up and shovel) and place it in a suitable, closed container for disposal.[3][12] Prevent the chemical from entering drains or waterways.[3][9] | [3][9][11][12] |

Handling and Storage

Proper handling and storage are critical to minimize risk.

| Aspect | Protocol | Citations |

| Safe Handling | Handle in a well-ventilated place or under a chemical fume hood.[3][7] Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[5] Wear suitable protective clothing, gloves, and eye/face protection.[3][7] Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and take precautionary measures against static discharge.[3] | [3][5][7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][8] Store locked up.[7][8][14] Store away from incompatible materials and foodstuff containers.[3][5] | [3][5][7][8][14] |

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control | Specification | Citations |

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Safety showers and eyewash stations must be accessible. | [8][10][11] |

| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. | [10][11][12] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, with a breakthrough time >480 minutes). Inspect gloves before use. | [3][12][15] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P95 or P1). | [10][12][15] |

Toxicological Information

Quantitative toxicological data for this compound is not available. The data below is for the parent compound, piperazine, and should be considered indicative of potential toxicity.

| Parameter | Value | Species | Route | Citations |

| Acute Toxicity (LD50) | 1900 mg/kg | Rat | Oral | [7] |

| Acute Toxicity (LC50) | 5400 mg/m³ (2 hours) | Mouse | Inhalation | [6][7] |

| Human Neurotoxicity | Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg bw for acute exposure. | Human | Oral | [6] |

High levels of exposure to piperazine may cause weakness, blurred vision, tremors, and seizures.[9] It is suspected of damaging fertility and the unborn child.[6][9]

Experimental Protocols and Workflows

No specific experimental protocols involving this compound were found in the search results. The provided information is derived from standard safety data sheets. The logical workflow for handling this and other potentially hazardous chemicals is detailed in the diagram below.

Caption: Logical workflow for risk assessment and safe handling of hazardous chemicals.

References

- 1. CAS 174609-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 174609-74-6 [chemicalbook.com]